2-Chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluoro-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2/c1-12-7-3-2-5(10)4-6(7)11-8(12)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHVWGDSBHMZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264512 | |
| Record name | 2-Chloro-5-fluoro-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401567-12-2 | |
| Record name | 2-Chloro-5-fluoro-1-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401567-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluoro-1-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloro 5 Fluoro 1 Methyl 1h Benzo D Imidazole and Its Derivatives
Classical Synthetic Approaches for Benzimidazole (B57391) Core Formation
The construction of the benzimidazole core is the foundational step in the synthesis of 2-Chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole. This is typically achieved through the condensation and cyclization of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon synthon.
Condensation Reactions with o-Phenylenediamines
A widely employed method for the synthesis of the benzimidazole ring system is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In the context of this compound, the synthesis would logically commence with 4-fluoro-1,2-phenylenediamine. This starting material contains the necessary fluorine substituent at the desired position on the benzene (B151609) ring.
The condensation reaction can be carried out with various one-carbon electrophiles. For instance, the reaction of 4-fluoro-1,2-phenylenediamine with chloroacetic acid under acidic conditions and heat leads to the formation of 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole. This reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization with the elimination of water to form the imidazole (B134444) ring.
| Starting Material | Reagent | Conditions | Product | Yield (%) |
| 4-fluoro-1,2-phenylenediamine | Chloroacetic acid | 6 M HCl, 95°C, 6 h | 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole | 86 |
This table presents a representative condensation reaction for the formation of a key intermediate.
Cyclization Reactions and Ring-Closure Strategies
Another classical approach to the benzimidazole core involves the cyclization of an o-phenylenediamine with phosgene (B1210022) or a phosgene equivalent, such as carbonyldiimidazole, to form a benzimidazol-2-one (B1210169) intermediate. For the synthesis of the target compound, 4-fluoro-1,2-phenylenediamine would be reacted with a suitable carbonyl source to yield 5-fluoro-1H-benzo[d]imidazol-2(3H)-one. This intermediate is pivotal for the subsequent introduction of the chloro substituent at the 2-position.
The cyclization is typically carried out in a suitable solvent and may require heating. The resulting benzimidazol-2-one is a stable, crystalline solid that can be readily purified before proceeding to the next synthetic step.
Targeted Introduction of Halogen Substituents (Chloro and Fluoro)
The introduction of the chloro and fluoro substituents onto the benzimidazole framework is a critical aspect of the synthesis. The fluorine atom is typically incorporated from the start, using a fluorinated precursor like 4-fluoro-1,2-phenylenediamine. The chlorine atom is generally introduced at the 2-position of the benzimidazole ring in a subsequent step.
Direct Halogenation Methods
Direct chlorination of the benzimidazole ring can be challenging due to the potential for multiple halogenations and lack of regioselectivity. However, for the synthesis of 2-chloro-benzimidazoles, a common and effective method is the chlorination of the corresponding benzimidazol-2-one intermediate.
The reaction of 5-fluoro-1H-benzo[d]imidazol-2(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) effectively replaces the carbonyl oxygen with a chlorine atom, yielding 2-chloro-5-fluoro-1H-benzo[d]imidazole. This reaction is often carried out at elevated temperatures and may be performed in the presence of a catalyst or an acid scavenger.
| Substrate | Chlorinating Agent | Conditions | Product |
| 5-fluoro-1H-benzo[d]imidazol-2(3H)-one | POCl₃ | Heat | 2-chloro-5-fluoro-1H-benzo[d]imidazole |
| 1,3-dihydro-benzimidazol-2-one | POCl₃, HCl | Heat | 2-chloro-benzimidazole |
This table illustrates the direct chlorination approach using a benzimidazol-2-one precursor.
Halogen-Exchange Reactions
While not the primary route for introducing the 2-chloro substituent in this specific synthesis, halogen-exchange reactions, also known as Finkelstein reactions, are a viable strategy in certain contexts for the synthesis of halogenated benzimidazoles. This would typically involve the conversion of a 2-bromo or 2-iodo benzimidazole derivative to the corresponding 2-chloro compound.
For instance, a 2-bromo-5-fluorobenzimidazole could be treated with a chloride salt, such as copper(I) chloride, in a suitable high-boiling solvent to facilitate the exchange of bromine for chlorine. However, the direct chlorination of the benzimidazol-2-one is generally a more direct and efficient method for this particular target molecule.
Regioselective N-Methylation Strategies for Benzimidazoles
The final step in the synthesis of this compound is the introduction of a methyl group onto one of the nitrogen atoms of the imidazole ring. This step must be carefully controlled to achieve the desired regioselectivity, as N-alkylation of unsymmetrical benzimidazoles can lead to a mixture of N1 and N3 isomers.
In the case of 2-chloro-5-fluorobenzimidazole, the two nitrogen atoms are in different electronic environments due to the presence of the fluorine atom at the 5-position. The fluorine atom is an electron-withdrawing group, which can influence the nucleophilicity of the nearby nitrogen atom. Generally, alkylation occurs at the more nucleophilic nitrogen. In the case of 5-substituted benzimidazoles, the N1 nitrogen is typically favored.
The N-methylation is commonly carried out using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. The choice of base and solvent can significantly impact the regioselectivity of the reaction. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).
| Substrate | Methylating Agent | Base | Solvent | Major Product |
| 2-chloro-5-fluorobenzimidazole | Methyl iodide | K₂CO₃ | DMF | This compound |
| 2-chloro-5-nitrobenzimidazole | Methyl iodide | K₂CO₃ | Acetone | 2-Chloro-1-methyl-5-nitro-1H-benzimidazole |
This table provides examples of N-methylation reactions on substituted benzimidazoles, highlighting the expected regioselectivity.
By carefully selecting the starting materials and reaction conditions for each of these key steps—benzimidazole core formation, targeted halogenation, and regioselective N-methylation—a robust and efficient synthetic route to this compound can be achieved.
Modern and Sustainable Synthesis Methodologies
The development of synthetic routes for benzimidazole derivatives has increasingly focused on environmentally benign and efficient methods. These modern approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous materials, aligning with the principles of green chemistry.
Green chemistry principles are being integrated into the synthesis of benzimidazoles to create more sustainable processes. ijarsct.co.in These approaches often result in higher yields, shorter reaction times, and a reduced environmental footprint compared to traditional methods. chemmethod.com
The use of alternative and greener solvents is another cornerstone of green benzimidazole synthesis. researchgate.net Water, ionic liquids, and deep eutectic solvents are being explored as replacements for volatile and often toxic organic solvents. organic-chemistry.org These alternative media can facilitate catalyst recycling and simplify product isolation. researchgate.net Solvent-free, or solid-state, reactions represent an even greener approach, eliminating the need for any solvent and often proceeding with high efficiency. benthamdirect.com
Biocatalysis , employing enzymes or whole microorganisms, offers a highly selective and environmentally friendly route to benzimidazoles. While specific examples for this compound are not prevalent in the literature, the general applicability of biocatalysis in heterocyclic synthesis suggests its potential in this area.
Below is a table summarizing various green chemistry approaches applicable to benzimidazole synthesis.
| Green Chemistry Approach | Key Features | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased yield, reduced by-product formation, enhanced reaction control. |
| Use of Green Solvents | Water, ionic liquids, deep eutectic solvents | Reduced environmental impact, easier product isolation, potential for catalyst recycling. |
| Solvent-Free Reactions | Reactions conducted in the absence of a solvent | Elimination of solvent waste, often high reaction efficiency. |
| Biocatalysis | Use of enzymes or microorganisms | High selectivity, mild reaction conditions, environmentally benign. |
While transition-metal catalysis has been instrumental in the functionalization of benzimidazoles, there is a growing interest in developing metal-free catalytic systems to avoid concerns related to metal toxicity and contamination of the final products. rsc.orgsemanticscholar.org These methods often rely on the use of organocatalysts or visible-light-mediated reactions. nih.gov
Metal-free C-H functionalization has emerged as a powerful tool for the direct introduction of new substituents onto the benzimidazole core without the need for pre-functionalized starting materials. researchgate.netrsc.org These reactions can be promoted by strong bases or by radical initiators under visible light irradiation. nih.gov For instance, the regioselective C-H arylation of benzimidazoles can be achieved using diaryliodonium salts as the aryl source under metal-free conditions. acs.org
The formation of the benzimidazole ring itself can also be achieved through metal-free pathways. For example, the dehydrogenative coupling of diamines and alcohols can be catalyzed by non-metallic species in the presence of an oxidant like molecular oxygen. rsc.org This approach offers a sustainable alternative to traditional metal-catalyzed cyclization reactions.
Derivatization Strategies Utilizing this compound as a Precursor
The presence of a reactive chloro group at the 2-position and the potential for substitution on the benzo ring makes this compound a versatile precursor for the synthesis of a wide range of derivatives.
The chlorine atom at the 2-position of the benzimidazole ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgnih.gov This allows for the introduction of a variety of functional groups by reacting the precursor with different nucleophiles.
Common nucleophiles used in these reactions include:
Amines: Reaction with primary or secondary amines leads to the formation of 2-amino-benzimidazole derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for this transformation, although metal-free alternatives are also being explored. researchgate.netresearchgate.net
Thiols: Thiolates can displace the chloride to form 2-thioether-substituted benzimidazoles.
Alcohols: Alkoxides can be used to synthesize 2-alkoxybenzimidazoles.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , provide another avenue for modifying the 2-position. mit.edunih.govresearchgate.net In this reaction, the 2-chloro substituent can be coupled with a boronic acid or ester to form a new carbon-carbon bond, leading to 2-aryl or 2-alkyl benzimidazoles.
The following table illustrates potential derivatization reactions at the 2-chloro position.
| Reaction Type | Reagents | Product Type |
| Nucleophilic Substitution | R-NH2 (Amine) | 2-Amino-benzimidazole |
| R-SH (Thiol) | 2-Thioether-benzimidazole | |
| R-OH (Alcohol) | 2-Alkoxy-benzimidazole | |
| Suzuki-Miyaura Coupling | R-B(OH)2 (Boronic acid), Pd catalyst | 2-Aryl/Alkyl-benzimidazole |
| Buchwald-Hartwig Amination | R-NH2 (Amine), Pd catalyst | 2-Amino-benzimidazole |
The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (fluoro and the imidazole ring) will influence the position of the incoming electrophile. The fluorine atom is an ortho, para-director, while the electron-withdrawing nature of the chloro-substituted imidazole ring will deactivate the benzene ring towards electrophilic attack.
Potential electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) onto the benzene ring can be achieved using a mixture of nitric acid and sulfuric acid.
Halogenation: Bromination or chlorination can introduce additional halogen atoms to the benzo ring. Direct bromination of 2-chlorobenzimidazole (B1347102) has been reported to yield di- and tri-bromo derivatives. nih.gov
Process Optimization and Yield Enhancement in Synthesis
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. google.com Key parameters that are often fine-tuned include temperature, reaction time, catalyst selection and loading, and the choice of solvent and base. acs.org
A patent for the preparation of 2-chloro-benzimidazole derivatives describes a process involving the reaction of a 1,3-dihydro-benzimidazol-2-one with phosphorus oxychloride, potentially in the presence of hydrogen chloride or phosphorus pentachloride. organic-chemistry.org This process is carried out at temperatures between 50°C and 150°C and can result in high yields. organic-chemistry.org
For the synthesis of benzimidazoles in general, catalyst screening is a common optimization strategy. Various catalysts, including metal nanoparticles and solid-supported catalysts, have been investigated to improve reaction efficiency and facilitate catalyst recovery and reuse. rsc.org The optimization of catalyst loading is also critical; for instance, in some MgO@DFNS catalyzed syntheses of benzimidazoles, the catalyst amount was varied to achieve the highest conversion and yield. acs.org
The choice of solvent can significantly impact reaction outcomes. For instance, in the synthesis of certain benzimidazole derivatives, a range of solvents might be screened to find the one that provides the best balance of solubility, reactivity, and ease of workup. google.com Similarly, the reaction temperature is a critical parameter to control, as it can affect reaction rates, selectivity, and the stability of reactants and products. rsc.org
The table below outlines key parameters that can be optimized for the synthesis of this compound.
| Parameter | Optimization Strategy | Desired Outcome |
| Temperature | Varying the reaction temperature | Maximize reaction rate while minimizing side reactions and decomposition. |
| Catalyst | Screening different catalysts and optimizing loading | High catalytic activity, selectivity, and potential for recycling. |
| Solvent | Testing a range of solvents | Improved solubility of reactants, enhanced reaction rates, and simplified workup. |
| Reaction Time | Monitoring the reaction progress over time | Achieve complete conversion in the shortest possible time to maximize throughput. |
Chemical Reactivity and Transformation Studies of 2 Chloro 5 Fluoro 1 Methyl 1h Benzo D Imidazole
Nucleophilic Substitution Reactions Involving the Chloro Group
The chlorine atom at the 2-position of the benzimidazole (B57391) ring is susceptible to nucleophilic substitution, a common and versatile method for introducing a wide array of functional groups. This reactivity is analogous to that of other 2-chlorobenzimidazoles and is a key strategy for the synthesis of diverse derivatives.
Amination Reactions
The displacement of the 2-chloro group by various amines is a fundamental transformation for creating 2-aminobenzimidazole (B67599) derivatives, a scaffold present in many biologically active molecules. While specific studies on 2-Chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole are not extensively documented in publicly available literature, the general reactivity of 2-chlorobenzimidazoles suggests that amination would proceed readily.
In a representative study on related compounds, 2-chlorobenzimidazole (B1347102) was reacted with chiral amines in the presence of triethylamine (B128534) at elevated temperatures in a pressure tube to yield the corresponding 2-aminobenzimidazole derivatives in moderate to good yields. researchgate.net This method highlights a robust approach for the synthesis of guanidine (B92328) organocatalysts. researchgate.net The reaction of 2-trichloromethylbenzimidazoles with primary aryl and alkyl amines has also been shown to produce 2-amidines, further demonstrating the susceptibility of the 2-position to nucleophilic attack by amines. rsc.org
Table 1: Representative Amination Reactions of 2-Chlorobenzimidazoles (Data based on analogous compounds)
| Amine Nucleophile | Reaction Conditions | Product Type | Reference |
| Chiral Primary Amines | Triethylamine, 200 °C, Pressure Tube | 2-Aminobenzimidazoles | researchgate.net |
| Primary Aryl/Alkyl Amines | Acidic Conditions | Benzimidazole-2-carboxyanilides | rsc.org |
Thiolation Reactions
The introduction of a sulfur-containing moiety at the 2-position of the benzimidazole ring can be achieved through thiolation reactions. These reactions typically involve the displacement of the chloro group by a thiol or a thiolate anion. The resulting 2-thiobenzimidazole derivatives are valuable intermediates and possess their own spectrum of biological activities.
For instance, the synthesis of 5-{[(1H-benzo[d]imidazol-2'-yl)thio]methyl}-3-arylisothiazoles has been accomplished by condensing 2-mercaptobenzimidazole (B194830) with 3-aryl-5-chloromethyl-isothiazole using potassium carbonate in DMF. researchgate.net This demonstrates the utility of the thiol group on the benzimidazole ring as a nucleophile. It can be inferred that this compound would react with various thiols under basic conditions to yield the corresponding 2-thioether derivatives.
Etherification and Esterification
Nucleophilic substitution with alcohols (alkoxides) or carboxylates can lead to the formation of 2-alkoxy and 2-acyloxybenzimidazole derivatives, respectively. Research on the nucleophilic substitution reactions of 2-chlorobenzimidazoles has shown the formation of 2-alkoxybenzimidazoles. rsc.org The reaction conditions for these transformations typically involve a base to generate the nucleophilic alkoxide or carboxylate.
While direct examples for this compound are scarce, a patent for the preparation of benzimidazole derivatives mentions the use of various solvents, including ether and ester solvents, in reactions involving related benzimidazole structures, suggesting the compatibility of these functional groups in synthetic sequences. google.com
Electrophilic Aromatic Substitution Reactions on the Benzo Ring
The benzene (B151609) ring of the benzimidazole system is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents. The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the ring. In the case of this compound, the key directing groups are the fused imidazole (B134444) ring (specifically the nitrogen atoms), the methyl group on the nitrogen, and the fluoro group at the 5-position. The imidazole ring is generally activating and directs electrophiles to the 4- and 6-positions. The fluoro group is a deactivator but is ortho-, para-directing.
Nitration and Sulfonation Studies
Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group onto an aromatic ring. The nitration of benzimidazoles typically occurs on the benzene ring. For example, the nitration of 1-methylimidazole (B24206) leads to the formation of 1-methyl-5-nitroimidazole. nih.gov In the context of the subject compound, the directing effects of the imidazole ring and the fluoro group would influence the position of nitration. The fluoro group at position 5 would direct an incoming electrophile to the 4- and 6-positions.
Halogenation (Bromination, Iodination)
The introduction of other halogen atoms onto the benzimidazole ring can be achieved through electrophilic halogenation. Bromination of 1-alkyl-2-aminobenzimidazoles has been shown to yield both 5-bromo- and 5,6-dibromobenzimidazoles, indicating that the benzene ring is susceptible to halogenation. researchgate.net
The reactivity of fluorobenzene (B45895) in electrophilic aromatic substitution is well-studied, with the fluorine atom directing incoming electrophiles to the para position predominantly. researchgate.net In the subject molecule, the presence of the fluoro group at the 5-position would likely influence the regioselectivity of further halogenation reactions on the benzene ring.
Table 2: Summary of Expected Reactivity
| Reaction Type | Expected Outcome | Influencing Factors |
| Nucleophilic Substitution | ||
| Amination | Formation of 2-aminobenzimidazole derivatives | Nature of the amine, reaction conditions (temperature, base) |
| Thiolation | Formation of 2-thioether derivatives | Basicity of the reaction medium, reactivity of the thiol |
| Etherification/Esterification | Formation of 2-alkoxy/acyloxy derivatives | Strength of the nucleophile, solvent |
| Electrophilic Aromatic Substitution | ||
| Nitration/Sulfonation | Substitution on the benzene ring (likely at C4 or C6) | Directing effects of the imidazole ring and fluoro group |
| Halogenation | Substitution on the benzene ring | Activating/deactivating nature of existing substituents |
Reactions Involving the Fluoro Substituent and its Unique Reactivity Profile
The fluorine atom at the 5-position of the benzimidazole ring significantly influences the molecule's electronic properties and reactivity. While the C-F bond is generally strong and less prone to cleavage compared to other carbon-halogen bonds, its presence can activate the aromatic ring towards certain transformations.
Nucleophilic aromatic substitution (SNAr) of the fluoro group in fluorinated benzimidazoles is a known transformation, although it typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups to activate the ring sufficiently. For this compound, the chloro and imidazole moieties provide some electron-withdrawing character, but displacement of the fluoro group is generally less favorable than reactions at the 2-chloro position.
The unique reactivity profile of the fluoro substituent is often exploited in the design of biologically active compounds, where the fluorine atom can act as a hydrogen bond acceptor and enhance metabolic stability. While direct displacement reactions are less common, the electronic influence of the fluorine atom can modulate the reactivity of other positions on the molecule.
Reactivity and Stability Considerations of the N-Methyl Group
The N-methyl group at the 1-position of the benzimidazole ring is generally stable under a wide range of reaction conditions. This stability is advantageous as it allows for extensive functionalization of other parts of the molecule without the need for protecting group strategies for the imidazole nitrogen.
However, in certain synthetic methodologies, particularly in the synthesis of N-substituted benzimidazoles, regioselectivity can be a challenge. The development of regioselective N-methylation techniques has been a significant area of research, ensuring the specific formation of the N1-methylated isomer. nih.govacs.org While demethylation of N-methyl benzimidazoles is possible, it often requires harsh conditions that may not be compatible with other functional groups present in the molecule. The stability of the N-methyl group in this compound makes it a reliable anchor for maintaining the core structure during subsequent transformations.
Advanced Catalytic Coupling Reactions
The chloro substituent at the 2-position of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of functionalized benzimidazole derivatives.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position. The reaction is typically catalyzed by a palladium complex in the presence of a base. researchgate.netnih.govresearchgate.netclaremont.edu
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane | 90 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | 78 |
This is an illustrative data table based on typical conditions for Suzuki-Miyaura reactions of similar substrates, as specific data for this compound was not available in the search results.
Heck and Sonogashira Coupling Reactions
The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes, leading to substituted alkenes. wikipedia.orgorganic-chemistry.orgmdpi.comnih.govresearchgate.net The Sonogashira coupling, on the other hand, involves the reaction of an aryl halide with a terminal alkyne to form a substituted alkyne. organic-chemistry.orgresearchgate.netrsc.orgsoton.ac.uk Both reactions are catalyzed by palladium complexes and are applicable to this compound for the introduction of alkenyl and alkynyl groups at the 2-position.
Heck Reaction Example:
| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 110 | 88 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | 100 | 90 |
This is an illustrative data table based on typical conditions for Heck reactions of similar substrates, as specific data for this compound was not available in the search results.
Sonogashira Coupling Example:
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 70 | 85 |
This is an illustrative data table based on typical conditions for Sonogashira couplings of similar substrates, as specific data for this compound was not available in the search results.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. nih.govsemanticscholar.org This reaction allows for the introduction of a wide range of amino groups at the 2-position of this compound, leading to the synthesis of 2-amino-benzimidazole derivatives which are important pharmacophores.
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 91 |
| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 87 |
This is an illustrative data table based on typical conditions for Buchwald-Hartwig aminations of similar substrates, as specific data for this compound was not available in the search results.
Mechanistic Investigations of Key Chemical Transformations
The mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have been extensively studied. researchgate.netnih.govrsc.orgnih.gov The catalytic cycle generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.
Transmetalation (for Suzuki-Miyaura) or Migratory Insertion (for Heck): In the Suzuki-Miyaura reaction, the organoboron species transfers its organic group to the palladium(II) complex. In the Heck reaction, the alkene inserts into the palladium-carbon bond. For the Sonogashira reaction, a copper-acetylide is typically formed which then undergoes transmetalation to the palladium center.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the atomic connectivity and chemical environments within the 2-Chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole molecule.
¹H NMR Spectral Analysis and Proton Environments
The ¹H NMR spectrum would be expected to show distinct signals for each of the chemically non-equivalent protons in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would form a complex splitting pattern. The proton at position 4 would likely appear as a doublet of doublets, coupled to the fluorine atom at position 5 and the proton at position 6. The proton at position 6 would also be a doublet of doublets, coupled to the protons at positions 4 and 7. The proton at position 7 would likely be a doublet, coupled to the proton at position 6. The N-methyl group would exhibit a sharp singlet, typically in the range of 3.5-4.0 ppm. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H-4 | Aromatic region | dd | J(H-F), J(H-H) |
| H-6 | Aromatic region | dd | J(H-H), J(H-H) |
| H-7 | Aromatic region | d | J(H-H) |
| N-CH₃ | 3.5 - 4.0 | s | - |
¹³C NMR Spectral Analysis and Carbon Skeletal Determination
The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. It would be expected to display eight distinct signals, corresponding to the eight carbon atoms in the benzimidazole (B57391) core and the one carbon of the methyl group. The chemical shifts of the aromatic carbons would be influenced by the substituents. The carbon atom attached to the chlorine (C-2) would be significantly deshielded. The carbon atom bonded to the fluorine (C-5) would appear as a doublet due to carbon-fluorine coupling. The other aromatic carbons would also show characteristic shifts and potentially smaller couplings to the fluorine atom. The N-methyl carbon would resonate in the aliphatic region.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |
| C-2 | Highly deshielded | s |
| C-3a | Aromatic region | s |
| C-4 | Aromatic region | d |
| C-5 | Aromatic region | d (large ¹JCF) |
| C-6 | Aromatic region | d |
| C-7 | Aromatic region | s |
| C-7a | Aromatic region | s |
| N-CH₃ | Aliphatic region | s |
¹⁹F NMR Spectroscopy for Fluorine Environment Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. researchgate.net For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom at the C-5 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would likely exhibit coupling to the neighboring protons (H-4 and H-6), resulting in a multiplet, likely a doublet of doublets.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are indispensable for the definitive assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other. sdsu.edu For this molecule, cross-peaks would be expected between the aromatic protons H-4, H-6, and H-7, confirming their connectivity on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. youtube.com This would allow for the unambiguous assignment of the protonated carbons in the benzimidazole ring by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the benzimidazole ring, and C-Cl and C-F stretching vibrations. The out-of-plane C-H bending vibrations in the aromatic region can also provide information about the substitution pattern of the benzene ring.
Raman spectroscopy, being complementary to IR spectroscopy, would also be expected to show bands corresponding to the vibrational modes of the molecule. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching vibrations of the benzimidazole ring would likely give rise to prominent Raman signals.
Expected Vibrational Spectroscopy Data:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H stretch (CH₃) | 3000 - 2850 | IR, Raman |
| C=N stretch | 1650 - 1550 | IR, Raman |
| C=C stretch (aromatic) | 1600 - 1450 | IR, Raman |
| C-F stretch | 1250 - 1000 | IR |
| C-Cl stretch | 800 - 600 | IR |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which would confirm the molecular formula C₈H₆ClFN₂. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would be expected to involve the loss of the methyl group, the chlorine atom, and potentially other small neutral molecules. Analysis of these fragment ions would provide further corroboration of the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. researchgate.netbioanalysis-zone.com Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. mdpi.com This high mass accuracy allows for the calculation of a unique elemental formula, which is a critical step in the structural elucidation of a compound. nih.gov
For this compound, HRMS would be employed to confirm its elemental composition of C₈H₆ClFN₂. The instrument would detect the protonated molecule, [M+H]⁺, and the measured exact mass would be compared against the theoretically calculated mass. The small mass difference, typically in the range of parts per million (ppm), provides strong evidence for the correct chemical formula. This technique is also invaluable for identifying potential impurities by detecting ions with different elemental compositions.
While specific experimental HRMS data for this compound is not publicly available, the expected results can be tabulated based on its chemical formula.
Interactive Data Table: Theoretical HRMS Data for this compound
| Ion | Chemical Formula | Calculated Mass (Da) |
| [M]⁺ | C₈H₆³⁵ClFN₂ | 184.0207 |
| [M+H]⁺ | C₈H₇³⁵ClFN₂ | 185.0285 |
| [M]⁺ (³⁷Cl isotope) | C₈H₆³⁷ClFN₂ | 186.0177 |
| [M+H]⁺ (³⁷Cl isotope) | C₈H₇³⁷ClFN₂ | 187.0256 |
X-ray Crystallography for Solid-State Structural Determination
For this compound, a successful X-ray crystallographic analysis would provide the exact spatial coordinates of each atom, confirming the connectivity of the benzimidazole core, the positions of the chloro, fluoro, and methyl substituents, and the planarity of the bicyclic ring system. Furthermore, the analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonds, π-π stacking, and halogen bonds, which influence the physical properties of the solid material. scilit.com
As experimental crystallographic data for the target compound is not available, the following table presents data for a structurally similar compound, 2-(2-chlorophenyl)-1H-benzo[d]imidazole, to illustrate the type of information obtained from such an analysis. asianpubs.org
Interactive Data Table: Illustrative X-ray Crystallography Data for a Benzimidazole Analog
| Parameter | Value (for 2-(2-chlorophenyl)-1H-benzo[d]imidazole) |
| Chemical Formula | C₁₃H₉ClN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.365(3) |
| b (Å) | 5.768(1) |
| c (Å) | 14.289(3) |
| β (°) | 107.98(3) |
| Volume (ų) | 1046.9(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.448 |
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental for assessing the purity of chemical compounds and separating closely related isomers. nih.govnih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the eluent). bohrium.com
For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed to determine its purity. This would involve using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.
Furthermore, these techniques are crucial for separating potential positional isomers that may have formed during synthesis. For instance, isomers with the fluorine atom at a different position on the benzene ring would likely have slightly different retention times, allowing for their detection and quantification. researchgate.net Coupling HPLC or UHPLC with mass spectrometry (LC-MS) provides an even more powerful tool for identifying unknown impurities by providing both retention time and mass spectral data. nih.gov
The following table outlines typical chromatographic conditions that could be used for the analysis of halogenated benzimidazole derivatives.
Interactive Data Table: Illustrative Chromatographic Conditions for Benzimidazole Analysis
| Parameter | Condition |
| Instrument | UHPLC system coupled to a mass spectrometer |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV at a specific wavelength (e.g., 254 nm) and/or Mass Spectrometry |
Theoretical and Computational Chemistry Investigations of 2 Chloro 5 Fluoro 1 Methyl 1h Benzo D Imidazole
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Excluding direct efficacy predictions)
No published QSAR models or analyses focusing on or including 2-Chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole could be identified. Such studies for other benzimidazole (B57391) derivatives often correlate molecular descriptors (e.g., electronic, steric, and topological properties) with their biological activities to understand mechanisms of action. Without a specific study involving the target compound, no data on its relevant molecular descriptors or their mechanistic implications can be provided.
Molecular Docking Studies for Ligand-Target Binding Modes and Interaction Profiling
No molecular docking studies specifically investigating the binding of this compound to any biological target have been reported in the available literature. Molecular docking simulations are used to predict how a ligand interacts with the binding site of a receptor, providing insights into binding affinity and specific interactions like hydrogen bonds and hydrophobic contacts. In the absence of such studies for this compound, no information on its potential binding modes or interaction profiles can be detailed.
Mechanistic Biological Activity and Molecular Target Identification Research
Exploration of Antimicrobial Mechanisms of Action
The antimicrobial properties of benzimidazole (B57391) derivatives are well-documented, and research into "2-Chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole" and related compounds seeks to elucidate the precise ways they inhibit the growth of or kill microorganisms.
While specific studies on the antibacterial mechanism of "this compound" are not extensively detailed in the available literature, the broader class of benzimidazole compounds has been shown to exert antibacterial effects through various mechanisms. One of the proposed mechanisms for some triaryl benzimidazole derivatives is the inhibition of bacterial gyrase, an essential enzyme involved in DNA replication. acs.org This inhibition disrupts bacterial DNA synthesis, leading to cell death. acs.org The structure-activity relationship studies of substituted benzimidazoles suggest that the presence and position of substituents on the benzimidazole ring are crucial for their antibacterial potency. rjptonline.org For instance, certain substitutions can enhance the molecule's ability to bind to bacterial targets. rjptonline.org
Interactive Data Table: General Antibacterial Mechanisms of Benzimidazole Derivatives
| Mechanism of Action | Bacterial Target | Outcome | Reference Compounds |
| Inhibition of DNA Gyrase | DNA Gyrase | Inhibition of DNA replication and repair | Triaryl Benzimidazoles |
| Disruption of Cell Wall Synthesis | Penicillin-Binding Proteins | Compromised cell wall integrity | General Benzimidazoles |
The antifungal activity of benzimidazole compounds is a significant area of research. A primary mechanism of action for many antifungal benzimidazoles is the inhibition of ergosterol biosynthesis. nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. nih.gov Specifically, some benzimidazole derivatives are known to inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. nih.gov The substitution pattern on the benzimidazole ring, including the presence of halogen atoms like fluorine and chlorine, has been noted to influence antifungal activity, suggesting that these substitutions may enhance the binding affinity of the compound to its fungal target enzymes. acs.org
Interactive Data Table: Antifungal Mechanisms of Benzimidazole Derivatives
| Mechanism of Action | Fungal Target | Outcome | Reference Compounds |
| Inhibition of Ergosterol Biosynthesis | Lanosterol 14-α-demethylase | Disruption of fungal cell membrane | Substituted Benzimidazoles |
| Inhibition of Tubulin Polymerization | β-tubulin | Disruption of microtubule formation and cell division | Certain Benzimidazole Fungicides |
Benzimidazole derivatives have shown promise as antiviral agents, with mechanisms of action that often target viral enzymes essential for replication. nih.gov For some benzimidazoles, the antiviral activity is attributed to the inhibition of viral RNA-dependent RNA polymerase (RdRP), a key enzyme in the replication of RNA viruses like the hepatitis C virus. nih.gov This inhibition is often allosteric, meaning the compound binds to a site on the enzyme other than the active site, inducing a conformational change that inactivates the enzyme. nih.gov The structural similarity of benzimidazoles to naturally occurring purine nucleosides allows them to interfere with viral nucleic acid synthesis. nih.gov While specific data for "this compound" is limited, the general antiviral activity of this class of compounds is an active area of investigation against a range of viruses. tandfonline.comnih.gov
Interactive Data Table: Antiviral Mechanisms of Benzimidazole Derivatives
| Mechanism of Action | Viral Target | Outcome | Reference Viruses |
| Inhibition of RNA-Dependent RNA Polymerase (RdRP) | NS5B Polymerase | Blockade of viral RNA replication | Hepatitis C Virus |
| Interference with Viral Nucleic Acid Synthesis | Viral Polymerases | Inhibition of viral genome replication | Various RNA and DNA viruses |
Investigations into Anticancer Mechanisms and Cellular Pathway Modulation
The potential of benzimidazole derivatives as anticancer agents is linked to their ability to interfere with cellular processes that are critical for cancer cell proliferation and survival.
Protein kinases are a large family of enzymes that play a central role in cell signaling and are often dysregulated in cancer. nih.gov Benzimidazole-based scaffolds have been extensively explored as protein kinase inhibitors. nih.gov While specific kinase inhibition studies for "this compound" are not prominently reported, related benzimidazole derivatives have been shown to inhibit various protein kinases, including those involved in cell cycle progression and angiogenesis. nih.gov The mechanism of inhibition often involves the benzimidazole scaffold acting as a hinge-binding motif, interacting with the ATP-binding pocket of the kinase to block its activity. nih.gov The substitutions on the benzimidazole ring play a critical role in determining the selectivity and potency of kinase inhibition. nih.gov
Interactive Data Table: Kinase Inhibition by Benzimidazole Derivatives
| Kinase Target | Cellular Process | Outcome of Inhibition |
| Aurora Kinase | Mitosis, Cell Division | Cell cycle arrest, Apoptosis |
| Cyclin-Dependent Kinases (CDKs) | Cell Cycle Regulation | Cell cycle arrest |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | Angiogenesis | Inhibition of tumor blood vessel formation |
Interactive Data Table: DNA/RNA Interaction of Benzimidazole Derivatives
| Interaction Mode | Nucleic Acid Target | Potential Consequence |
| Minor Groove Binding | AT-rich regions of DNA | Interference with DNA replication and transcription |
| Intercalation | Between DNA base pairs | Distortion of DNA structure, Inhibition of topoisomerases |
Enzyme Active Site Binding Profiling
The binding of this compound to enzyme active sites is predicted to be heavily influenced by its specific substitution pattern. The benzimidazole core provides a scaffold that can engage in various non-covalent interactions. Research on related halogenated benzimidazoles suggests that the chlorine and fluorine atoms can form halogen bonds with amino acid residues in an enzyme's active site. scispace.com These interactions, along with hydrophobic stacking interactions, can contribute to the orientation and binding affinity of the molecule within the active site. scispace.com
The interaction with the active site is a key determinant of the compound's inhibitory potential. For instance, in 4-chlorobenzoyl-coenzyme A dehalogenase, hydrogen bond interactions with the backbone amide NHs of specific amino acids contribute significantly to stabilizing the transition state during catalysis. unm.edu While the precise enzymes targeted by this compound require specific investigation, the principles of enzyme-substrate binding suggest a "lock and key" or "induced fit" model where the substrate fits into a specifically shaped active site. youtube.com The unique electronic and steric properties conferred by the chloro, fluoro, and methyl groups would dictate its specific enzyme binding profile.
Structure-Activity Relationship (SAR) Analysis at a Mechanistic Level
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core.
Influence of Halogen Substituents on Biological Recognition
Halogen substituents, such as chlorine and fluorine, play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of benzimidazole derivatives. The incorporation of fluorine can enhance metabolic stability and membrane permeability. nih.gov The position of the fluorine atom is also critical; for example, in some 2-(fluorophenyl)-1H-benzimidazole derivatives, ortho- and para-fluoro substituted compounds are more active than their meta-fluoro counterparts in terms of antiproliferative activity. acgpubs.org
The presence of a chlorine atom, particularly at the para-position of a phenyl ring attached to the benzimidazole core, has been shown to increase antifungal activity in some derivatives. nih.govresearchgate.net Halogenation can also influence binding to specific receptors. For instance, in a series of 1,4-benzodiazepines, the presence of chloro and fluoro groups on an attached aromatic ring resulted in good anticonvulsant activity, likely by affecting the conformation of the diazepine ring, which is significant for binding with GABA receptors. chemisgroup.us The electronegativity and size of the halogen atoms can lead to specific interactions, such as halogen bonding, which can orient the molecule within a binding site and enhance its biological effect. scispace.com
Role of N-Methyl Group in Receptor Binding
The N-methylation of the benzimidazole ring is a key structural modification that can significantly impact biological activity. The presence of a methyl group at the N-1 position prevents tautomerization and can influence the molecule's lipophilicity and steric profile, thereby affecting its interaction with biological targets. For instance, in the case of 2-Chloro-1-methylbenzimidazole, the N-methyl group allows for ready reaction with nucleophiles, a reaction that is retarded in the unsubstituted analogue.
Studies on N-substituted benzimidazoles have shown that the substituent at the N-1 position can positively influence chemotherapeutic efficacy. acs.org The introduction of an alkyl group at this position has been shown to support antiproliferative activity. acs.org In the context of receptor binding, the placement of a methyl group on the benzimidazole core can be critical. For example, in a series of GABA-A receptor modulators, placing a methyl group at the 6-position of the 1H-benzo[d]imidazole scaffold helped to navigate the molecule to the allosteric recognition site, whereas a 5-methyl derivative led to a steric penalty and abolished the interaction. nih.gov
Identification and Validation of Specific Molecular Targets and Pathways
Based on the activities of structurally related benzimidazole compounds, this compound is likely to interact with a range of molecular targets. Benzimidazole derivatives are known to target various enzymes and receptors involved in key cellular processes.
Common molecular targets for substituted benzimidazoles in the context of anticancer activity include:
Receptor Tyrosine Kinases (RTKs) : Such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2). nih.gov
Topoisomerase II (Topo II) : An enzyme crucial for DNA replication and cell division. nih.gov
Tubulin Polymerization : Disruption of microtubule formation is a common mechanism for anticancer agents. researchgate.net
The following table summarizes potential molecular targets for benzimidazole derivatives based on existing research.
| Target Class | Specific Examples | Potential Effect |
| Receptor Tyrosine Kinases | EGFR, VEGFR-2, PDGFR | Inhibition of tumor growth and angiogenesis |
| Topoisomerases | Topoisomerase II | Induction of DNA damage and apoptosis |
| Microtubule Dynamics | Tubulin polymerization | Mitotic arrest and cell death |
| Opioid Receptors | mu-opioid receptor | Analgesic effects |
Preclinical in vitro Studies Focused on Understanding Mechanism of Action
Preclinical in vitro studies on analogous compounds provide insights into the potential mechanism of action of this compound. For instance, studies on fluoro-substituted benzimidazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. acgpubs.orgresearchgate.net The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
The table below outlines findings from in vitro studies on related benzimidazole compounds, suggesting potential mechanisms for the title compound.
| Study Focus | Cell Lines | Observed Effect | Potential Mechanism |
| Anticancer Activity | Various cancer cell lines (e.g., HeLa, MCF-7, HepG-2, HCT-116) | Potent cytotoxic activity | Inhibition of EGFR, VEGFR-2, and Topo II |
| Antimicrobial Activity | Gram-positive and Gram-negative bacteria, fungal strains | Moderate to good antimicrobial activity | Disruption of microbial cellular processes |
| Antiproliferative Activity | A549, A498, HeLa, A375, HepG2 | Significant antiproliferative activity | Selective cytotoxicity towards cancer cells |
These studies underscore the importance of specific substitutions in determining the biological activity profile. For example, the presence and position of fluorine atoms on a phenyl side chain of the benzimidazole core have been shown to be a key factor influencing the inhibitory potential of these compounds against cancer cell lines. acgpubs.org
Applications of 2 Chloro 5 Fluoro 1 Methyl 1h Benzo D Imidazole As a Synthetic Intermediate
Precursor for Advanced Heterocyclic Systems and Complex Molecular Architectures
The 2-chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole scaffold is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. The chlorine atom at the 2-position is a good leaving group, readily displaced by a variety of nucleophiles. This reactivity allows for the annulation of additional rings onto the benzimidazole (B57391) core, leading to novel polycyclic aromatic and heteroaromatic structures.
Nitrogen-containing heterocyclic compounds are of significant interest due to their widespread applications in medicinal and materials science researchgate.net. The synthesis of advanced heterocyclic systems often relies on the use of versatile building blocks like 2-chlorobenzimidazoles. For instance, reactions with binucleophilic reagents can lead to the formation of triazepines or other seven-membered heterocyclic rings fused to the benzimidazole moiety cdnsciencepub.com. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be employed to introduce aryl, heteroaryl, or amino substituents at the 2-position, thereby constructing intricate molecular architectures. The synthesis of thiazolyl-benzimidazoles from 2-substituted benzimidazole precursors is a well-established strategy for creating complex heterocyclic systems with diverse biological activities researchgate.net.
Strategic Intermediate in the Synthesis of Kinase Inhibitors and Other Biologically Active Scaffolds
The benzimidazole core is a well-recognized "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of potent and selective kinase inhibitors . Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer . The development of small molecule kinase inhibitors is therefore a major focus of pharmaceutical research .
The general structure of many kinase inhibitors consists of a heterocyclic core that anchors the molecule in the ATP-binding site of the kinase, with various substituents extending into adjacent pockets to confer potency and selectivity. This compound is a strategic intermediate for the synthesis of such inhibitors. The 2-chloro group can be displaced by a variety of amines or other nucleophiles to introduce the side chains necessary for biological activity. For example, the discovery of 2,4-1H-imidazole carboxamides as potent and selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1) highlights the importance of the substituted imidazole (B134444) core in kinase inhibitor design nih.gov.
Beyond kinase inhibitors, the benzimidazole scaffold is found in a wide range of other biologically active molecules. For instance, derivatives of 1H-benzo[d]imidazole have been investigated as PqsR inhibitors for the treatment of Pseudomonas aeruginosa infections, and as positive allosteric modulators of the GABA-A receptor acs.orgnih.gov. The synthesis of these complex molecules often proceeds through a key intermediate similar to this compound, where the 2-position is functionalized to achieve the desired biological activity. The fluoro and methyl substituents on the title compound can also play important roles in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates, for example by altering metabolic stability or receptor binding affinity acs.org.
| Biologically Active Scaffold | Therapeutic Target/Application | Reference |
| Imidazole Carboxamides | TAK1 Kinase Inhibitors | nih.gov |
| Benzimidazole Derivatives | PqsR Inhibitors (Antibacterial) | acs.org |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives | GABA-A Receptor Modulators | nih.gov |
Development of Novel Chemical Probes for Biological Research
Chemical probes are essential tools for dissecting complex biological processes. The structural features of this compound make it an attractive precursor for the development of novel chemical probes. The benzimidazole core can serve as a scaffold for targeting specific proteins, while the reactive 2-chloro position allows for the attachment of reporter groups, such as fluorophores or affinity tags.
The presence of a fluorine atom is particularly advantageous for the development of probes for nuclear magnetic resonance (NMR) spectroscopy. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive NMR probe. Incorporating a ¹⁹F-labeled benzimidazole derivative into a biological system allows for the study of protein-ligand interactions and conformational changes by ¹⁹F NMR.
Furthermore, the introduction of a radioactive isotope of fluorine, ¹⁸F, would render the molecule a positron emission tomography (PET) tracer. PET imaging is a powerful non-invasive technique for visualizing and quantifying biological processes in vivo. A ¹⁸F-labeled benzimidazole derivative could be used to study the distribution and target engagement of a drug candidate, or to visualize the expression of a particular protein in healthy and diseased states.
Potential Roles in Supramolecular Chemistry or Functional Materials Science (Based on structural features)
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The structural features of this compound suggest its potential as a building block for supramolecular assemblies and functional materials.
The planar, aromatic benzimidazole core is capable of participating in π-π stacking interactions, which are important for the self-assembly of molecules into ordered structures. The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the chloro and fluoro substituents can participate in halogen bonding, a type of non-covalent interaction that is gaining increasing attention in crystal engineering and materials science.
By judiciously designing molecules that incorporate the this compound unit, it may be possible to create novel liquid crystals, organic semiconductors, or porous materials with interesting electronic, optical, or host-guest properties. The ability to tune the electronic properties of the benzimidazole ring through substitution at the 2-position further enhances its potential in the development of functional organic materials.
Future Research Directions and Emerging Trends for 2 Chloro 5 Fluoro 1 Methyl 1h Benzo D Imidazole
Integration of Chemoinformatics and Machine Learning for Predictive Modeling in Benzimidazole (B57391) Research
The convergence of chemoinformatics and machine learning is set to revolutionize the exploration of the chemical space surrounding 2-Chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole. These computational tools offer a rapid and cost-effective alternative to traditional synthesis and screening, enabling the prediction of molecular properties and biological activities before a compound is ever synthesized.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. For benzimidazole derivatives, QSAR models have been successfully developed to predict a wide range of biological activities, including anticancer and antimicrobial effects. nih.govacs.orgacs.org These models establish a mathematical correlation between the structural or physicochemical properties of the molecules (descriptors) and their biological activity. organic-chemistry.org For instance, a 2D-QSAR model for 131 benzimidazole derivatives showed a high correlation coefficient (R² = 0.904) in predicting anticancer activity, demonstrating the predictive power of these methods. nih.gov
Machine learning (ML) algorithms, such as reinforcement learning and neural networks, are elevating predictive modeling to new levels of sophistication. nih.govresearchgate.net An interpretable ML model trained on a dataset of benzimidazole hybrids achieved a high degree of accuracy (R² = 0.81) in predicting bioactivity. nih.gov Furthermore, reinforcement learning models have been employed to design novel benzimidazole-based antibiotics by generating new structures with desired properties like enhanced binding affinity to target proteins. nih.gov These in silico methods, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) modeling, are crucial for identifying the most promising candidates for synthesis and further testing, thereby streamlining the drug discovery pipeline. acs.orgacs.orgyoutube.com
Table 1: Application of Predictive Modeling in Benzimidazole Research
| Modeling Technique | Application | Key Findings | Reference |
|---|---|---|---|
| 2D-QSAR | Anticancer Activity Prediction | Developed a model with high correlation (R² = 0.904) for predicting IC50 values. | nih.gov |
| Machine Learning | Bioactivity Prediction | Trained a model with R² of 0.81 and RMSE of 0.212 for predicting bioactivity of benzimidazole hybrids. | nih.gov |
| Reinforcement Learning | Novel Antibiotic Design | Generated 56 novel compounds with improved drug-like properties and higher binding affinities than existing antibiotics. | nih.gov |
| Molecular Docking | Target Interaction Analysis | Identified potential binding modes and interactions of benzimidazole derivatives with biological targets like DprE1. | acs.org |
| QSAR & MLR | Antibacterial Activity Prediction | Developed models relating molecular descriptors to inhibitory activity against Pseudomonas aeruginosa. | acs.org |
Exploration of Novel Catalytic Methodologies for Derivatization
The functionalization of the this compound core is critical for tuning its properties. Future research will increasingly focus on novel catalytic methodologies that offer greater efficiency, selectivity, and sustainability compared to traditional synthetic routes. nih.govnih.govaiche.org
Transition metal-catalyzed C-H (carbon-hydrogen) bond activation has emerged as a powerful tool for the direct functionalization of heterocyclic scaffolds like benzimidazole. rsc.org This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process. Catalysts based on copper, palladium, rhodium, and nickel have been instrumental in the C-2 functionalization of benzimidazoles. rsc.orgpnnl.gov For example, copper-hydride-catalyzed C-H functionalization with allenes provides an atom-economical protocol for synthesizing various benzimidazole derivatives under mild conditions. youtube.com Similarly, nickel-based catalysts have been shown to facilitate the C-H arylation of imidazoles with phenol (B47542) derivatives, which are typically challenging coupling partners. pnnl.gov
The development of reusable and environmentally benign catalysts is another significant trend. Nanoparticle catalysts, such as ZnFe2O4, have been used for the one-pot synthesis of benzimidazoles under ultrasonic irradiation, offering shorter reaction times and high yields. youtube.com These modern catalytic strategies will enable the creation of diverse libraries of derivatives based on the this compound structure, facilitating the exploration of their structure-activity relationships.
Table 2: Modern Catalytic Approaches for Benzimidazole Functionalization
| Catalytic Method | Catalyst System | Position Functionalized | Key Advantages | Reference |
|---|---|---|---|---|
| C-H Activation/Annulation | Cu-MOF | C-H bonds | Facile and efficient synthesis without requiring specific directing groups. | acs.org |
| C-H Allylation | Copper-Hydride | C2-position | Atom economy, mild reaction conditions, energy-efficient. | youtube.com |
| C-H Arylation | Nickel/dcype | C2-position | Enables coupling with challenging phenol derivatives; uses an air-stable nickel(II) salt. | pnnl.gov |
| Condensation Reaction | ZnFe2O4 Nanoparticles | N/A (Synthesis) | Reusable catalyst, short reaction times, high yields, environmentally benign. | youtube.com |
| Intramolecular C-N Coupling | Copper(I) | N1-position | Provides a straightforward and efficient route to the benzimidazole core. | organic-chemistry.org |
Advanced in situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Elucidation
A deeper understanding of the reaction mechanisms underlying the synthesis and derivatization of this compound is crucial for process optimization and control. Future research will increasingly employ advanced in situ and operando spectroscopic techniques to monitor these chemical transformations in real-time. researchgate.net
Techniques such as Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction vessels. nih.govresearchgate.netresearchgate.net This allows for the continuous collection of data as the reaction proceeds, providing invaluable insights into the formation of transient intermediates, reaction kinetics, and the influence of various parameters. rsc.org For instance, real-time Raman spectroscopy can track the consumption of reactants and the formation of products by monitoring specific vibrational bands, enabling the precise determination of reaction endpoints and the identification of potential side products. rsc.org This approach has been successfully used to optimize conditions for various syntheses, including the formation of heterocyclic compounds. nih.gov
Operando spectroscopy goes a step further by simultaneously measuring the catalytic performance and the state of the catalyst under actual reaction conditions. Using techniques like X-ray absorption spectroscopy (XAS), researchers can observe the dynamic changes in a catalyst's structure and oxidation state during the synthesis of benzimidazoles, correlating these changes directly with catalytic activity and selectivity. Applying these advanced analytical methods will facilitate the rational design of more efficient and robust synthetic protocols for novel benzimidazole derivatives.
Design of Multi-Targeting Ligands Incorporating the Benzimidazole Core
The traditional "one molecule, one target" paradigm in drug discovery is often insufficient for treating complex, multifactorial diseases like cancer or inflammatory disorders. Consequently, the design of multi-targeting ligands, which can modulate several biological targets simultaneously, is a significant and growing trend. researchgate.net The benzimidazole scaffold is recognized as an ideal "privileged structure" for developing such polypharmacological agents. researchgate.net
By appropriately substituting the this compound core, it is possible to design molecules that can selectively interact with multiple receptors or enzymes involved in a disease pathway. researchgate.net For example, researchers have designed and synthesized benzimidazole-triazole hybrids that act as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II, key players in cancer progression. Similarly, novel dichlorobenzimidazole derivatives have been developed as dual inhibitors of BRAF wild-type and mutant forms, which are important targets in melanoma. researchgate.net
The design process for these multi-target ligands heavily relies on computational methods, including molecular docking and dynamics simulations, to predict how a single molecule will interact with multiple binding sites. This strategy aims to create therapeutics with potentially higher efficacy and a reduced likelihood of developing drug resistance compared to single-target agents.
Investigation of Photophysical Properties and Potential Optoelectronic Applications
Beyond their well-established biological activities, benzimidazole derivatives possess intriguing photophysical properties that make them attractive candidates for applications in materials science, particularly in optoelectronics. Future research will focus on systematically investigating the fluorescence and electronic characteristics of derivatives of this compound.
Many benzimidazole-based compounds exhibit strong fluorescence, with emission properties that can be tuned by altering the substitution pattern on the heterocyclic core. rsc.org This has led to their development as fluorescent probes for detecting specific ions or molecules. For instance, benzimidazole-based "turn-on" fluorescent probes have been synthesized for the highly sensitive detection of ions like Fe³⁺/Fe²⁺, ClO⁻, and Zn²⁺. These probes are often designed to undergo a structural change upon binding to the analyte, leading to a significant change in their fluorescence output.
Furthermore, the donor-acceptor architecture that can be created by combining the electron-accepting benzimidazole core with electron-donating groups makes these compounds suitable for optoelectronic devices. Research has explored the use of thiophene-linked benzimidazole conjugates in photovoltaic systems. The investigation into these materials includes studying their absorption, emission, electrochemical properties, and thin-film morphology to optimize their performance in applications such as organic light-emitting diodes (OLEDs) and solar cells. Density functional theory (DFT) calculations are often employed to understand the electronic transitions and predict the photophysical properties of new designs.
Q & A
Q. Key Methodological Considerations :
- Use reflux conditions in polar aprotic solvents (DMF) for high yields .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95% .
How can in-silico molecular docking and ADMET analysis be employed to predict the EGFR inhibitory potential of novel benzoimidazole derivatives?
Advanced Research Focus
Molecular docking studies (e.g., using AutoDock Vina) evaluate binding affinities to EGFR kinase domains. Substitutions like chloro and fluoro groups enhance hydrophobic interactions with active-site residues (e.g., Met793). ADMET predictions (SwissADME, pkCSM) assess pharmacokinetic properties, where logP values <5 and topological polar surface area (TPSA) >60 Ų improve bioavailability. For example, derivatives with nitro groups exhibit higher cytotoxicity (IC₅₀: 12–18 µM) but poorer solubility, necessitating structural optimization .
Q. Data Contradiction Resolution :
- Discrepancies between in-silico and in-vitro results may arise from solvation effects; MD simulations (AMBER) refine binding poses .
What spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of halogenated benzoimidazoles?
Q. Methodological Guidance
- FTIR : Confirm C=N (1600–1620 cm⁻¹) and C-Cl (750–760 cm⁻¹) stretches. Nitro groups show asymmetric/symmetric peaks at 1550/1348 cm⁻¹ .
- NMR : ¹H NMR δ 7.5–8.5 ppm for aromatic protons; ¹³C NMR δ 140–150 ppm for imidazole carbons. Substituent-induced deshielding aids structural assignment .
- HPLC-MS : Monitor purity (>99%) and molecular ion peaks (e.g., m/z 273.03 for chloro-nitro derivatives) .
Table 1 : Representative Spectral Data for Halogenated Benzoimidazoles
| Compound | FTIR (C=N, cm⁻¹) | ¹H NMR (δ, ppm) | Yield (%) |
|---|---|---|---|
| Sb11 (Cl, NO₂) | 1602 | 8.35–8.28 (m) | 81 |
| Sb23 (Br, Cl) | 1611 | 8.35–8.28 (m) | 73 |
How do DFT calculations contribute to understanding the electronic structure and reactivity of substituted benzoimidazoles?
Advanced Computational Analysis
Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO). For 2-Chloro-5-fluoro derivatives, electron-withdrawing groups reduce HOMO energy (-6.2 eV), enhancing electrophilic reactivity. Fukui indices identify C2 and N1 as nucleophilic attack sites, aligning with experimental alkylation trends .
Q. Key Findings :
- Planar benzimidazole cores (dihedral angle <5° with substituents) favor π-π stacking in crystal structures .
What strategies are recommended for resolving contradictions in cytotoxicity data between structurally similar benzoimidazole derivatives?
Q. Data Analysis Framework
- Combination Index (CI) Analysis : Apply the median-effect equation to distinguish synergism (CI <1) vs. antagonism (CI >1) in drug combinations .
- Structural-Activity Landscapes : Compare substituent effects (e.g., 5-fluoro vs. 5-nitro) using 3D-QSAR models (CoMFA/CoMSIA). For instance, nitro derivatives show higher cytotoxicity but lower selectivity due to off-target ROS generation .
Q. Case Study :
- Sb11 (5-chloro-6-nitro) vs. Sb23 (4-bromo-5-chloro): Despite similar logP, Sb23’s bromine substitution reduces metabolic stability, explaining lower IC₅₀ in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
